N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-2-28-19-9-4-3-6-16(19)14-25-10-12-26(13-11-25)15-20(27)22-17-7-5-8-18-21(17)24-29-23-18/h3-9H,2,10-15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSAVZRIKDBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Introduction of Ethoxybenzyl Group: This step may involve alkylation reactions using ethoxybenzyl halides.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzoxadiazole core.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the benzoxadiazole or piperazine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical and biological studies due to their strong fluorescence properties.
Catalysts: These compounds can serve as ligands in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Some benzoxadiazole derivatives exhibit antimicrobial activity.
Anticancer Agents: Research has shown potential anticancer properties in certain derivatives.
Industry:
Dyes and Pigments: The strong fluorescence of benzoxadiazole derivatives makes them useful in the dye and pigment industry.
Sensors: These compounds can be used in the development of chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Fluorescence: The benzoxadiazole core is responsible for its fluorescence, which can be utilized in imaging and detection applications.
Comparison with Similar Compounds
- N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
- N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-PROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzoxadiazole and piperazine rings.
- Biological Activity: These structural differences can lead to variations in biological activity, such as potency and selectivity.
- Fluorescence Properties: Changes in substituents can also affect the fluorescence properties, making some compounds more suitable for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
